![molecular formula C15H12ClN3O B13858454 4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The process involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
化学反応の分析
Types of Reactions
4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro group.
科学的研究の応用
4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The pathways involved include signal transduction and metabolic pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar pyrazole ring but differ in the fused ring structure.
4-Methoxyphenyl derivatives: Compounds with a similar methoxyphenyl group but different core structures.
Uniqueness
4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its chloro and methoxy substituents provide unique reactivity and interaction profiles compared to other similar compounds.
特性
分子式 |
C15H12ClN3O |
|---|---|
分子量 |
285.73 g/mol |
IUPAC名 |
4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine |
InChI |
InChI=1S/C15H12ClN3O/c1-20-14-8-11(2-3-13(14)16)15-12(9-18-19-15)10-4-6-17-7-5-10/h2-9H,1H3,(H,18,19) |
InChIキー |
OWENGBALWNULEG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=C(C=NN2)C3=CC=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)
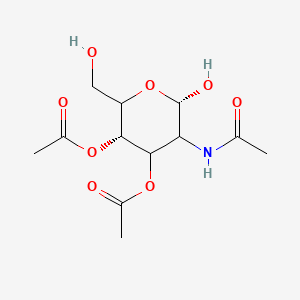
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
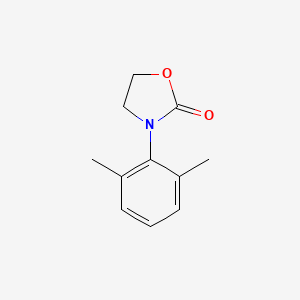
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
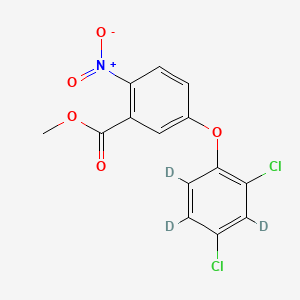
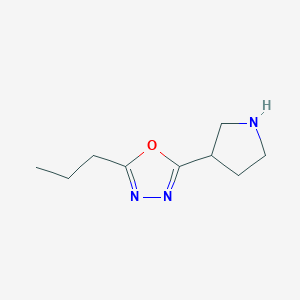
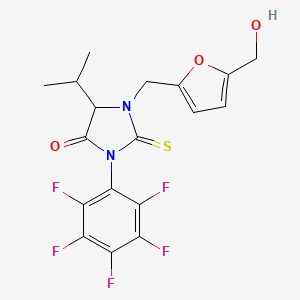
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
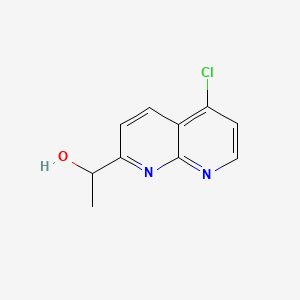
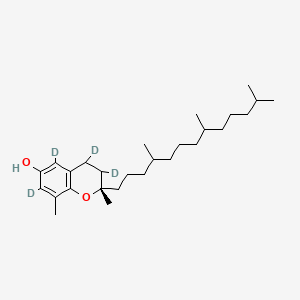
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
